molecular formula C11H14ClN3O B1477165 3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane CAS No. 2097994-47-1

3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane

Cat. No.: B1477165
CAS No.: 2097994-47-1
M. Wt: 239.7 g/mol
InChI Key: DKUUVTSJZJDWMI-UHFFFAOYSA-N
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Description

3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane (CAS 2097994-47-1) is a potent small-molecule inhibitor of soluble adenylyl cyclase (sAC), an enzyme that generates the key second messenger cAMP and is activated by bicarbonate . This compound is of significant interest in pharmacological research, particularly in the investigation of non-hormonal, on-demand male contraceptives . Its mechanism of action involves high-affinity binding to sAC, which is crucial for processes central to fertilization, including sperm motility and the acrosome reaction . The 3-azabicyclo[3.1.1]heptane scaffold of this compound is recognized as a valuable saturated isostere in medicinal chemistry, which can be utilized to improve the physicochemical properties of drug candidates, such as enhancing metabolic stability or solubility . As a key intermediate in a structure-activity relationship (SAR) campaign, this chloropyrimidine compound serves as a versatile building block for further derivatization, enabling researchers to explore and develop novel therapeutics for sAC-mediated physiology . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(6-chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-16-11-7-2-8(11)5-15(4-7)10-3-9(12)13-6-14-10/h3,6-8,11H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUUVTSJZJDWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC1CN(C2)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane , identified by its CAS number 2097994-47-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClN3OC_{11}H_{14}ClN_3O. The compound features a bicyclic structure with a chloropyrimidine moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular Weight241.70 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
CAS Number2097994-47-1

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a ligand for nicotinic acetylcholine receptors, which are implicated in neurotransmission and have been targeted for treatments of neurological disorders.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant pharmacological effects:

  • Antidepressant Activity : A related compound has shown potent activity as a selective antagonist for the neuronal nicotinic acetylcholine receptor (α4β2), which is linked to mood regulation and depression treatment .
  • Cytotoxicity : Some derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Case Studies

  • Antidepressant Efficacy : In a study involving animal models, a derivative of this compound demonstrated marked antidepressant activity without affecting locomotor activity at therapeutic doses, indicating a favorable side effect profile .
  • Cytotoxic Studies : Another study highlighted the cytotoxic properties of related compounds against human promyelocytic leukemic HL-60 cells, showing promise for further development in cancer therapies .

Table 2: Summary of Biological Activities

ActivityReference
Antidepressant
Cytotoxicity
Receptor Interaction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in the Pyrimidine/Triazine Ring

3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane
  • Key Difference : Addition of a 2-methyl group on the pyrimidine ring.
  • Safety guidelines highlight stringent storage requirements, suggesting altered stability or reactivity compared to the non-methylated compound .
3-(4-Chloro-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)-6-oxa-3-azabicyclo[3.1.1]heptane (Compound 39)
  • Key Differences: Replacement of pyrimidine with a 1,3,5-triazine ring and substitution with a 3-methylmorpholino group.
  • Impact: The triazine ring introduces additional nitrogen atoms, increasing polarity (molecular formula: C₁₂H₁₆ClN₅O₂, MW: 313.7 g/mol). The morpholino group may enhance solubility in polar solvents. Synthesis yield of 61% indicates moderate efficiency .

Modifications in the Bicyclo[3.1.1]heptane Scaffold

6-Oxa-3-azabicyclo[3.1.1]heptane Derivatives
  • Example : 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane.
  • Key Difference : Replacement of methoxy with a benzodioxolemethyl group and substitution of a nitrogen with oxygen (6-oxa ).
  • The compound achieved 97.5% purity via HPLC, indicating robust synthetic accessibility .
6-Thia-3-azabicyclo[3.1.1]heptane
  • Key Difference : Replacement of a carbon with sulfur (6-thia ).
  • Impact : Sulfur increases lipophilicity (molecular formula: C₅H₉NS, MW: 115.2 g/mol), which could improve blood-brain barrier penetration but reduce aqueous solubility .

Core Structure Comparisons

6-Methoxy-3-azabicyclo[3.1.1]heptane (Unsubstituted Core)
  • Key Difference : Absence of the chloropyrimidine substituent.
  • Discontinuation of related products (e.g., hydrochloride salts) may reflect stability challenges without functionalization .

Physicochemical and Analytical Data

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent HPLC Retention (min) Synthesis Yield/Purity
Target Compound C₁₁H₁₃ClN₄O 276.7 6-Chloropyrimidin-4-yl - -
3-(6-Chloro-2-methylpyrimidin-4-yl)-... C₁₂H₁₅ClN₄O 290.7 2-Methylpyrimidine - -
Compound 39 (Triazine Derivative) C₁₂H₁₆ClN₅O₂ 313.7 Triazine, Morpholino - 61%
Benzo[d][1,3]dioxole Derivative C₁₄H₁₅NO₃ 245.3 Benzodioxolemethyl, 6-Oxa - 97.5% Purity
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline C₁₀H₇Cl₂N₃ 244.1 Dichloropyrimidine-Aniline 0.75 -

Notes:

  • The 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline analog () has an HPLC retention time of 0.75 minutes , suggesting higher polarity than bulkier derivatives .
  • Compound 39 ’s lower synthesis yield (61%) versus the benzodioxole derivative’s 97.5% purity highlights the influence of substituents on reaction efficiency .

Preparation Methods

Synthetic Strategies for 3-Azabicyclo[3.1.1]heptane Core

The bicyclic 3-azabicyclo[3.1.1]heptane core is a key structural motif. Its synthesis generally involves ring-forming reactions that create the bridged bicyclic framework. A recent efficient approach involves:

  • Intramolecular imide formation from a suitably 1,3-functionalized cyclobutane derivative.
  • The cyclobutane intermediate is typically prepared via a diastereoselective Strecker reaction on 3-oxocyclobutanecarboxylate derivatives.
  • The resulting intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, serves as a versatile precursor for further functionalization.

This method allows multigram scale synthesis and provides access to bicyclic diamines useful in medicinal chemistry.

Installation of the 6-Chloropyrimidin-4-yl Substituent

The 6-chloropyrimidin-4-yl group is introduced typically via nucleophilic aromatic substitution or cross-coupling reactions involving pyrimidine derivatives:

  • The chloropyrimidine moiety can be prepared or procured as 6-chloropyrimidin-4-yl halide or similar activated species.
  • Coupling to the azabicyclo[3.1.1]heptane core is achieved by nucleophilic displacement or metal-catalyzed cross-coupling methods (e.g., using organometallic reagents such as Grignard reagents or lithium-halogen exchange intermediates).

A representative sequence involves:

Step Reagents/Conditions Description
(a) i-PrMgCl-LiCl, 2-(allyloxy)benzaldehyde Formation of organometallic intermediate
(b) TMSCl, NaI Protection and activation steps
(c) Ethyl acetate, LHMDS, THF Base-promoted coupling and ring closure
(d) Guanidine carbonate, EtOH Introduction of guanidine or heterocyclic moiety
(e) POCl3 Chlorination to install the chloro substituent

This sequence is adapted from analogous pyrimidine-containing bicyclic compounds and can be tailored to the specific substitution pattern of 3-(6-chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane.

Methoxy Substitution at the 6-Position

The methoxy group at the 6-position of the azabicyclo[3.1.1]heptane ring is introduced either by:

  • Direct substitution on a suitable precursor bearing a leaving group at the 6-position, using methoxide nucleophiles.
  • Or by employing methoxy-substituted building blocks during the construction of the bicyclic core.

The choice depends on the stability of intermediates and the compatibility of reaction conditions with other functional groups.

Alternative Synthetic Routes and Considerations

  • Diastereoselectivity and stereocontrol are critical due to the bicyclic system’s rigidity and potential for multiple stereoisomers.
  • Use of chiral auxiliaries or catalysts may be employed to ensure the desired stereochemistry.
  • The strain-release-driven synthesis of azabicyclic systems via azabicyclobutanes or azetidines has been reported, but such methods are less modular and often require multi-step sequences.
  • Patented processes for related azabicyclo compounds emphasize the importance of enantiomeric purity and salt formation for isolation and stability.

Summary Table of Key Preparation Steps

Synthetic Step Reagents/Conditions Outcome/Notes
Formation of 3-oxocyclobutanecarboxylate Starting material Precursor to cyclobutane intermediate
Diastereoselective Strecker reaction Ammonia or amine, cyanide source Formation of aminonitrile intermediate
Intramolecular imide formation Heating or cyclization conditions Closure to 3-azabicyclo[3.1.1]heptane dione
Installation of chloropyrimidine POCl3 chlorination or nucleophilic substitution Introduction of 6-chloropyrimidin-4-yl group
Methoxy substitution at C-6 Methoxide nucleophile or methoxy building block Installation of 6-methoxy substituent
Purification and salt formation Crystallization, use of tartaric acid salts Isolation of enantiomerically pure final compound

Research Findings and Optimization

  • Studies show that the binding affinity and pharmacological activity of related compounds depend heavily on substitution patterns on the bicyclic scaffold and the heterocyclic moiety.
  • Modifications such as replacing methyl groups with difluoromethyl or trifluoromethyl groups on related pyrazole rings have demonstrated improved biochemical potency, suggesting that careful optimization of substituents on the pyrimidine ring could enhance activity.
  • The synthetic route involving intramolecular cyclization of functionalized cyclobutanes is scalable and allows for diverse substitution patterns, making it suitable for medicinal chemistry libraries.
  • The choice of reagents like POCl3 for chlorination and bases like LHMDS for coupling steps is critical for yield and purity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(6-chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane?

  • Methodological Answer : Synthesis requires careful control of reaction conditions, such as temperature and solvent choice, to stabilize the bicyclic core. For example, analogous azabicyclo compounds (e.g., 3-azabicyclo[3.1.1]heptan-6-one hydrochloride) are synthesized under mild conditions (room temperature) to prevent ring strain-induced decomposition . Use protecting groups (e.g., Boc in endo-6-(boc-amino)-3-azabicyclo[3.1.1]heptane) to shield reactive amine sites during pyrimidine coupling .

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) to resolve stereochemical ambiguities in the bicyclo[3.1.1]heptane scaffold. For pyrimidine substituents, employ high-resolution mass spectrometry (HRMS) and UV-Vis spectroscopy to confirm chlorine and methoxy group placement. Note that some suppliers do not provide analytical data, necessitating independent validation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in anhydrous, inert environments to prevent hydrolysis of the chloropyrimidine moiety. Analogous compounds (e.g., 3-azabicyclo derivatives) degrade at room temperature if exposed to moisture .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model the bicyclic core’s electronic properties and predict regioselectivity for substitutions. ICReDD’s reaction path search methods can identify optimal synthetic routes by integrating computational and experimental data . For example, modifying the methoxy group’s position could alter binding affinity in target proteins.

Q. What statistical approaches are effective for optimizing reaction yields in complex bicyclic systems?

  • Methodological Answer : Apply factorial design of experiments (DoE) to screen variables like catalyst loading, solvent polarity, and reaction time. Studies on azabicyclo[3.2.0]heptane derivatives demonstrate that DoE reduces trial-and-error experimentation by 40% while maximizing yield . Include response surface methodology (RSM) for non-linear optimization.

Q. How can contradictory biological activity data be resolved for this compound?

  • Methodological Answer : Cross-validate assays using orthogonal techniques. For instance, if antibacterial results conflict (e.g., MIC values), repeat tests under standardized CLSI guidelines and compare with structurally related compounds (e.g., 4-thia-1-azabicyclo[3.2.0]heptane derivatives) . Control for impurities via HPLC (≥95% purity), as unreacted intermediates may skew results .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Transition from batch to flow chemistry for improved heat and mass transfer, critical for exothermic pyrimidine coupling reactions. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently at larger scales . Monitor reaction progress in real-time using in-line FTIR or Raman spectroscopy.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane
Reactant of Route 2
Reactant of Route 2
3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane

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